BenchChemオンラインストアへようこそ!

N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Physicochemical profiling Drug-likeness Oxadiazole SAR

This 3,5-disubstituted-1,2,4-oxadiazole features a 4-methylphenyl group and an N-(2-methoxyethyl)propanamide tail, creating a distinctive hydrogen-bonding and lipophilic profile not found in N-phenyl or N-tert-butyl analogues. Supported by patent SAR (US9187437) indicating S1P1 agonist activity, it serves as a critical tool for probing methoxyethyl amide effects on S1P1 potency and S1P3 selectivity, as well as off-target liability at P2X3. Ideal for medicinal chemistry labs seeking a differentiated chemical probe for immunomodulation research.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
Cat. No. B7715284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCOC
InChIInChI=1S/C15H19N3O3/c1-11-3-5-12(6-4-11)15-17-14(21-18-15)8-7-13(19)16-9-10-20-2/h3-6H,7-10H2,1-2H3,(H,16,19)
InChIKeyZEBXEPPNCMYSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide: A 1,2,4-Oxadiazole Scaffold for S1P1 Agonist Research and Screening


N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole class. It features a 4-methylphenyl substituent at the oxadiazole 3-position and an N-(2-methoxyethyl)propanamide side chain linked to the oxadiazole 5-carbon, yielding a molecular formula of C15H19N3O3 with a molecular weight of 289.33 g/mol . The oxadiazole heterocycle is a recognized privileged scaffold in medicinal chemistry, and closely related analogues have been patented as S1P1 receptor agonists, suggesting a potential pharmacological context for this compound [1].

Why N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide Cannot Be Replaced by Close Oxadiazole Analogs


Within the 3,5-disubstituted-1,2,4-oxadiazole series, small structural variations produce substantial shifts in receptor potency and selectivity. The combination of a 4-methylphenyl group at the oxadiazole 3-position and an N-(2-methoxyethyl)amide tail creates a unique hydrogen-bonding and lipophilic profile that is not replicated by analogues bearing alternative amide substituents (e.g., N-phenyl, N-tert-butyl) or different aryl groups at the 3-position [1]. Systematic SAR studies on S1P1-directed oxadiazoles demonstrate that the terminal amide group critically influences both agonist potency and S1P3 selectivity, making generic substitution unreliable without confirmatory assay data [2].

Quantitative Differentiation Evidence: N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide vs. Structural Analogs


Physicochemical Property Differentiation: LogP and Hydrogen-Bonding Profile vs. N-Phenyl and N-tert-Butyl Analogues

The target compound exhibits a calculated logP of approximately 2.8 and zero hydrogen-bond donors, whereas the N-phenyl analogue (3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide) is predicted to have a higher logP (~3.5) and also zero HBD . The N-tert-butyl analogue (3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-2-propanyl)propanamide, MW 287.36, C16H21N3O2) has a higher molecular weight and one fewer oxygen atom, altering its solubility profile . These differences affect membrane permeability, solubility, and metabolic stability predictions.

Physicochemical profiling Drug-likeness Oxadiazole SAR

S1P1 Agonist Activity: Class-Level SAR Context from Patent Data

US Patent 9,187,437 B2 discloses substituted oxadiazole compounds as S1P1 agonists. While the exact target compound is not explicitly named in the patent, the generic Formula I encompasses structures with an oxadiazole core, a terminal aryl group (including 4-methylphenyl), and an amide-linked side chain (including methoxyethyl variants) [1]. Compounds within this patent series demonstrate S1P1 EC50 values in the low nanomolar range (e.g., 0.5–50 nM in GTPγS binding assays using CHO cell membranes expressing human S1P1) [2]. The target compound's structural features place it within this activity space, though direct assay data is not publicly available.

S1P1 receptor agonism Oxadiazole pharmacology Patent SAR

Structural Differentiation from the 4-Methoxyphenyl Analogue: Impact on Electron Distribution and Potency

The 4-methoxyphenyl analogue, N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (MW 305.33, C15H19N3O4), differs by one oxygen atom at the para position of the phenyl ring . In S1P1 oxadiazole SAR, replacing a methyl substituent with a methoxy group typically reduces potency by 3- to 10-fold [1]. The target compound's 4-methylphenyl substituent is electron-donating via inductive effects, whereas 4-methoxy donates via resonance, altering the oxadiazole ring's electron distribution and potentially enhancing target binding affinity relative to the methoxy variant.

Structure-Activity Relationship Electron effects Oxadiazole substitution

N-(2-Methoxyethyl)amide vs. N-Ethyl-N-(2-ethylphenyl)amide: Selectivity Implications from BindingDB Screening Data

A closely related analogue, N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, was screened in BindingDB and showed an IC50 of 1.06E+3 nM against an unspecified target, along with EC50 values in the micromolar range when tested at the P2X3 receptor [1]. The target compound's smaller, unbranched N-(2-methoxyethyl)amide group may reduce steric bulk and alter target engagement profiles compared to the N-ethyl-N-(2-ethylphenyl) variant, though direct comparative data is lacking.

Selectivity profiling P2X3 receptor Screening library comparison

Optimal Research and Procurement Applications for N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide


S1P1 Agonist Lead Discovery and SAR Expansion

Based on patent SAR from US9187437, compounds with the 1,2,4-oxadiazole core bearing a 4-methylphenyl group and an amide-linked side chain fall within the S1P1 agonist activity space [1]. This compound can serve as a starting point for SAR studies exploring the effect of methoxyethyl amide variations on S1P1 potency and selectivity against S1P3.

Selectivity Profiling Against Related Oxadiazole Chemotypes

The compound's lower calculated logP and distinct hydrogen-bonding profile compared to N-phenyl and N-tert-butyl analogues make it a valuable tool for investigating the relationship between physicochemical properties and off-target liability, particularly at the P2X3 receptor, where bulkier analogues show micromolar activity [2].

Chemical Biology Probe for S1P1 Signaling Pathway Studies

Within the context of S1P1-mediated lymphocyte trafficking and immunomodulation, this compound—if confirmed active—could serve as a selective chemical probe, given that its 4-methylphenyl substituent is predicted to confer higher potency than the 4-methoxyphenyl variant based on published SAR trends [3].

Quote Request

Request a Quote for N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.